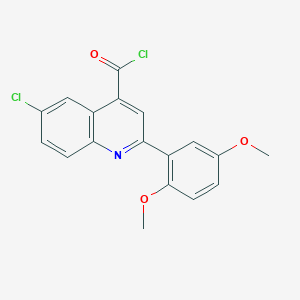

6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride

Description

6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative featuring a reactive carbonyl chloride group at position 4, a chlorine substituent at position 6, and a 2,5-dimethoxyphenyl group at position 2. The electron-donating methoxy groups on the phenyl ring and the electron-withdrawing chlorine substituent create a unique electronic environment, influencing its reactivity and solubility. This compound is primarily used in synthetic organic chemistry as an intermediate for constructing amides, esters, or other derivatives via nucleophilic acyl substitution.

Properties

IUPAC Name |

6-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO3/c1-23-11-4-6-17(24-2)14(8-11)16-9-13(18(20)22)12-7-10(19)3-5-15(12)21-16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDADZRTHPQVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) related to its biological effects.

- Chemical Formula : C₁₈H₁₃Cl₂NO₃

- Molecular Weight : 362.21 g/mol

- CAS Number : 1160263-32-0

Biological Activity Overview

The biological activity of 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride has been primarily investigated through its effects on cancer cell lines and viral replication.

Anticancer Activity

Recent studies have demonstrated that compounds within the quinoline class, including derivatives like 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride, exhibit significant anticancer properties. The following table summarizes the findings from various studies regarding their efficacy against different cancer cell lines.

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| CTR-17 | HeLa | 0.232 | Tubulin binding |

| CTR-20 | MDA-MB231 | 0.464 | Tubulin binding |

| CTR-32 | MDA-MB468 | 0.020 | Apoptosis induction |

These compounds have been shown to target the colchicine binding site on tubulin, leading to mitotic arrest and subsequent apoptosis in cancer cells .

Antiviral Activity

In the realm of virology, similar quinoline derivatives have been evaluated for their ability to inhibit HIV replication. For instance, a related compound demonstrated an EC50 of approximately 1.5 µM against HIV-1 in peripheral blood mononuclear cells (PBMCs), suggesting a promising avenue for further research into antiviral applications .

Structure-Activity Relationship (SAR)

The SAR studies conducted on quinoline derivatives indicate that modifications on both the quinoline ring and the phenyl substituent significantly influence biological activity. The presence of methoxy groups on the phenyl ring has been correlated with enhanced anticancer efficacy. For example:

- The introduction of a 6-methoxy group has shown a fourfold increase in activity compared to its non-methoxylated counterparts.

- Conversely, substituting methoxy with ethoxy groups resulted in a notable decrease in GI50 values, indicating altered potency .

Case Studies

- In Vitro Studies : In vitro assays using various human cancer cell lines have confirmed that the compound exhibits cytotoxicity at low micromolar concentrations. The mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest.

- Animal Models : Preclinical studies in mouse models have indicated that these compounds possess low toxicity and high tolerability, making them suitable candidates for further development as anticancer agents .

Scientific Research Applications

The compound 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride is a synthetic organic molecule that has garnered interest in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, biological research, and material science.

Medicinal Chemistry

Anticancer Activity : Research indicates that quinoline derivatives, including 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride, exhibit significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications in the quinoline structure can enhance antitumor activity by targeting specific cellular pathways involved in cancer proliferation and survival.

Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes or inhibit essential bacterial enzymes, making it a candidate for further development in treating bacterial infections.

Biological Research

Biochemical Assays : This compound serves as a valuable reagent in biochemical assays to study enzyme inhibition and receptor binding. Its ability to modify biological molecules makes it useful for probing the mechanisms of action of various biological targets.

Pharmacological Studies : The compound is used in pharmacological studies to evaluate its effects on different biological systems. This includes assessing its impact on cell signaling pathways and metabolic processes.

Material Science

Synthesis of Functional Materials : The unique chemical structure of 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride allows it to be utilized in the synthesis of functional materials such as polymers and nanomaterials. These materials can exhibit specific properties beneficial for applications in electronics and photonics.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various quinoline derivatives, including the target compound. The results indicated that modifications at the carbonyl position significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The compound's mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In a comparative study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of several quinoline derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for antibiotic development.

Case Study 3: Material Science Application

Research published in Advanced Materials highlighted the use of this compound in synthesizing polymeric materials with improved electrical conductivity. The incorporation of quinoline moieties into polymer matrices resulted in enhanced charge transport properties, making them suitable for applications in organic electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The reactivity and applications of quinoline-4-carbonyl chlorides are heavily influenced by substituents on the quinoline core. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison

Key Observations :

- Electrophilicity: The target compound’s electrophilicity is balanced by competing electronic effects (electron-donating methoxy vs. electron-withdrawing Cl). In contrast, 2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride exhibits higher electrophilicity due to dual Cl substituents .

- Solubility: The pyridyl group in 6-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride enhances polarity, making it more soluble in aqueous or polar organic solvents compared to the hydrophobic dimethoxyphenyl group in the target compound .

Key Findings :

- Microwave Assistance : Reactions involving dimethoxyphenyl-substituted acyl chlorides (e.g., ) often require microwave irradiation to overcome steric or electronic barriers, yielding modest outputs (~31%) .

- Steric vs. Electronic Trade-offs : While electron-withdrawing groups (e.g., Cl) enhance reactivity, bulky substituents (e.g., dimethoxyphenyl) may necessitate specialized conditions for efficient coupling .

Stability and Commercial Availability

The target compound’s discontinuation in catalogs contrasts with analogs like 6-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, which remains available . Stability issues may arise from the hydrolysis-prone carbonyl chloride group combined with the electron-rich dimethoxyphenyl moiety, which could destabilize the molecule under humid conditions.

Preparation Methods

Chlorination of Quinoline Derivatives

Method Overview:

The initial step involves synthesizing the quinoline core with a chloro substituent at the 6-position. This is typically achieved through electrophilic aromatic substitution reactions, where chlorinating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride are employed.

- Mizuno et al. (2012) demonstrated the chlorination of quinoline derivatives using POCl₃, which facilitates selective chlorination at the 6-position due to electronic effects and directing groups present on the quinoline ring.

- Alternatively, thionyl chloride can be used, often under reflux conditions, to convert quinoline-4-carboxylic acids into their corresponding chlorides, which can then be selectively chlorinated at the 6-position through controlled reaction conditions.

Quinoline-4-carboxylic acid + SOCl₂ → 6-Chloro-quinoline-4-carbonyl chloride

- Reflux in SOCl₂ for 4–6 hours

- Catalytic DMF to enhance reactivity

- Purification via distillation or recrystallization

Preparation of 2,5-Dimethoxyphenyl-Substituted Quinoline

Method Overview:

The key intermediate involves synthesizing the 2,5-dimethoxyphenyl-substituted quinoline. This is often achieved via multi-component reactions such as the Doebner hydrogen-transfer reaction or Friedländer synthesis, which facilitate the formation of the quinoline ring fused with aromatic substituents.

- The three-component Doebner hydrogen-transfer reaction, as reported by Komatsu et al. (2023), provides an efficient route to substituted quinolines, including those bearing electron-donating groups like methoxy.

- The synthesis involves condensation of aniline derivatives with aldehydes and ketones, followed by cyclization under mild conditions, yielding the desired 2,5-dimethoxyphenyl quinoline.

2-Aminobenzophenone + 2,5-Dimethoxybenzaldehyde → Cyclization → 2-(2,5-Dimethoxyphenyl)quinoline

- Acidic or basic catalysis

- Reflux in ethanol or acetic acid

- Use of oxidants or hydrogen transfer agents as needed

Coupling of Quinoline Core with Aromatic Substituents

Method Overview:

The coupling of the chlorinated quinoline with the 2,5-dimethoxyphenyl group can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

- Suzuki coupling is extensively used for attaching aryl groups to halogenated quinolines, employing boronic acids and palladium catalysts under mild conditions.

- For example, the 6-chloroquinoline-4-carbonyl chloride can be reacted with 2,5-dimethoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and a base like K₂CO₃ in an aqueous-organic solvent mixture.

6-Chloro-quinoline-4-carbonyl chloride + 2,5-Dimethoxyphenylboronic acid → Cross-coupling → 6-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl derivative

- Pd catalyst (e.g., Pd(PPh₃)₄)

- Base (K₂CO₃ or Cs₂CO₃)

- Solvent: Toluene, dioxane, or DMF

- Reflux under inert atmosphere

Conversion to Carbonyl Chloride

Method Overview:

The final step involves converting the quinoline-4-carboxylic acid derivative into the corresponding acyl chloride. This is achieved via reaction with thionyl chloride (SOCl₂) or oxalyl chloride under reflux.

- Thionyl chloride is preferred due to its efficiency and ease of removal of by-products.

- The reaction typically proceeds at 80–100°C for 2–4 hours, with excess SOCl₂ ensuring complete conversion.

Quinoline-4-carboxylic acid derivative + SOCl₂ → Quinoline-4-carbonyl chloride

- Reflux in SOCl₂

- Use of catalytic DMF to accelerate the reaction

- Removal of excess reagent by distillation or evaporation

Data Table Summarizing Preparation Methods

Notes and Observations

- Selectivity: The chlorination step at the 6-position of quinoline is facilitated by the electronic nature of the ring and the presence of directing groups, often requiring controlled conditions to prevent poly-chlorination.

- Reaction Optimization: Use of catalysts like DMF in chlorination and coupling reactions significantly enhances yields and selectivity.

- Purification: Purification typically involves recrystallization, chromatography, or distillation, depending on the reaction scale and impurities.

- Industrial Relevance: The described methods are adaptable for scale-up, emphasizing cost-effectiveness and efficiency, especially in the synthesis of pharmacologically relevant quinoline derivatives.

Q & A

Q. Critical considerations :

- Protect reactive groups (e.g., methoxy or hydroxyl) during acylation to avoid side reactions.

- Monitor reaction progress using TLC or HPLC (as seen in purity assessments for related compounds ).

Advanced: How can reaction conditions be optimized to suppress hydrolysis of the carbonyl chloride group during synthesis?

Answer:

The carbonyl chloride group is highly moisture-sensitive. Optimization strategies include:

- Solvent selection : Use anhydrous solvents (e.g., dichloromethane or THF) and molecular sieves to scavenge trace water.

- Temperature control : Conduct reactions at 0–5°C to slow hydrolysis while maintaining reactivity.

- Catalyst tuning : Employ Lewis acids (e.g., ZnCl₂) to stabilize the acyl intermediate, as seen in analogous acylation protocols .

- Inert atmosphere : Rigorous nitrogen/argon purging to exclude moisture (standard practice in moisture-sensitive syntheses ).

Validation : Confirm the integrity of the carbonyl chloride via FT-IR (C=O stretch ~1770 cm⁻¹) and compare with hydrolyzed byproducts .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons, and carbonyl carbons (δ ~165–170 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the quinoline and dimethoxyphenyl regions .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions).

- X-ray crystallography : For unambiguous structural confirmation (as applied to related quinoline derivatives ).

Note : Purity assessment via HPLC (>97% purity, as standard in catalog listings ).

Advanced: How can computational modeling predict the reactivity of the carbonyl chloride with nucleophiles?

Answer:

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites.

- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to model nucleophilic substitution kinetics.

- Transition state analysis : Map energy barriers for reactions with amines or alcohols (common in acyl chloride reactivity studies ).

Validation : Compare computational predictions with experimental kinetic data (e.g., pseudo-first-order rate constants).

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .

- Spill management : Neutralize spills with sodium bicarbonate or inert adsorbents (as per safety guidelines ).

- Storage : Keep sealed under nitrogen in a desiccator at –20°C to prevent hydrolysis .

Advanced: How to address discrepancies in reported melting points for this compound?

Answer:

Discrepancies often arise from impurities or polymorphic forms. Resolution strategies:

- Recrystallization : Use solvent systems like ethanol/water or toluene/hexane to isolate pure crystals.

- DSC analysis : Differentiate polymorphs via melting endotherms (applied in purity assessments ).

- Collaborative validation : Cross-reference data with independent labs using standardized protocols.

Advanced: What mechanistic insights explain competing side reactions during the acylation step?

Answer:

Common side reactions include:

- Hydrolysis : Due to trace moisture, forming the carboxylic acid.

- Over-chlorination : Attack at the quinoline nitrogen (mitigated by steric hindrance or electron-withdrawing groups).

Q. Diagnostic tools :

- LC-MS : Identify byproducts (e.g., carboxylic acid or N-chlorinated species).

- Kinetic studies : Vary reagent stoichiometry to isolate dominant pathways (as in analogous Pd-catalyzed reactions ).

Basic: How to design a stability study for this compound under varying pH conditions?

Answer:

- Buffer systems : Prepare solutions at pH 2 (HCl), 7 (phosphate), and 10 (NaOH).

- Sampling intervals : Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Control variables : Maintain constant temperature (25°C) and protect from light (standardized in stability protocols ).

Outcome : Plot degradation kinetics to determine pH-dependent stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.